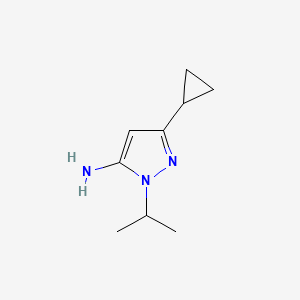

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine

Descripción general

Descripción

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C9H15N3. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a cyclopropyl group and an isopropyl group attached to the pyrazole ring, making it a unique structure within its class .

Métodos De Preparación

The synthesis of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cycloaddition process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .

Análisis De Reacciones Químicas

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Anti-inflammatory and Anticancer Properties : Research indicates that 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine exhibits potential anti-inflammatory and anticancer activities. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer progression, suggesting that this compound may also have similar effects .

- Enzyme Inhibition : The compound is studied for its ability to inhibit enzymes, which could lead to therapeutic applications in managing diseases related to enzyme dysregulation. For instance, it may interact with cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

2. Biological Research

- The compound is utilized in understanding receptor binding and cellular signaling pathways. Its interaction with various biological targets aids in elucidating mechanisms underlying disease processes, particularly in cancer and inflammatory conditions .

- Case Study : A study highlighted the use of pyrazole derivatives to stabilize CDK16, leading to G2/M phase cell cycle arrest in cancer cells. This suggests that this compound could similarly affect cell cycle regulation through kinase inhibition .

3. Organic Synthesis

- This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds, which are valuable in pharmaceutical development. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

- Table: Comparison of Pyrazole Derivatives

Industrial Applications

In addition to its research applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for various industrial processes, contributing to advancements in chemical manufacturing and materials science.

Mecanismo De Acción

The mechanism of action of 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses . These interactions are crucial for its potential therapeutic effects, including anti-inflammatory and anticancer activities .

Comparación Con Compuestos Similares

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

3-Amino-5-cyclopropyl-1H-pyrazole: This compound shares a similar pyrazole core but differs in the substitution pattern, which can influence its reactivity and biological activity.

5-Cyclopropyl-1H-pyrazol-3-amine: Another closely related compound, differing in the position of the amino group, which may affect its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

Overview

3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-amine (CAS No. 1462952-68-6) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for further research.

The molecular formula of this compound is C9H15N3. Its synthesis typically involves multi-step organic reactions, such as the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes. The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its functionalization and application in biological studies.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to inhibit enzyme activity by binding to the active sites, thereby preventing substrate access and catalytic reactions. This inhibition can lead to significant alterations in cellular signaling pathways, which may contribute to its therapeutic effects.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can effectively inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, pyrazole derivatives have been noted for their inhibitory effects against various kinases associated with tumor growth .

Case Study:

A study demonstrated that certain pyrazole derivatives displayed selective cytotoxicity against cancer cell lines with IC50 values less than 10 µM. This suggests that this compound may also exhibit similar potency against specific cancer types .

Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory properties, particularly its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). These effects are crucial in managing conditions characterized by chronic inflammation .

Case Study:

In vitro experiments revealed that pyrazole derivatives significantly reduced LPS-induced production of inflammatory mediators in macrophage cell lines. This highlights the potential of this compound as a therapeutic agent in inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related pyrazole compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 3-Amino-5-cyclopropyl-1H-pyrazole | Antitumor | <10 | Selective cytotoxicity |

| 5-Cyclopropyl-1H-pyrazol-3-amino | Anti-inflammatory | <20 | Reduces TNF-α production |

| 3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-amino | Anticancer & Anti-inflammatory | TBD | Potential for dual action |

Research Implications

The ongoing research into the biological activities of this compound suggests that it could serve as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases. Its ability to modulate enzyme activity and influence cellular pathways positions it as a valuable candidate for further pharmacological studies.

Propiedades

IUPAC Name |

5-cyclopropyl-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-6(2)12-9(10)5-8(11-12)7-3-4-7/h5-7H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXODNIJQHTNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.